5-Acetoxy-1-methylisoquinoline
CAS No.:
Cat. No.: VC13910284
Molecular Formula: C12H11NO2
Molecular Weight: 201.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11NO2 |
|---|---|
| Molecular Weight | 201.22 g/mol |
| IUPAC Name | (1-methylisoquinolin-5-yl) acetate |
| Standard InChI | InChI=1S/C12H11NO2/c1-8-10-4-3-5-12(15-9(2)14)11(10)6-7-13-8/h3-7H,1-2H3 |
| Standard InChI Key | CVVITKCSLHZEGE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CC2=C1C=CC=C2OC(=O)C |
Introduction
Structural and Synthetic Considerations
Core Structure and Key Functional Groups
The isoquinoline scaffold consists of a fused bicyclic system with a benzene ring and a pyridine ring. The acetoxy group at position 5 and the methyl group at position 1 confer distinct electronic and steric properties:
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Position 1 (Methyl): Enhances lipophilicity and may influence interactions with biological targets.
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Position 5 (Acetoxy): Introduces a hydrolyzable ester group, enabling metabolic transformations or prodrug strategies .
| Position | Substituent | Chemical Impact |
|---|---|---|
| 1 | Methyl | Lipophilicity, steric bulk |
| 5 | Acetoxy | Hydrolysis potential, hydrogen bonding |
Synthesis Pathways
Synthesis of 5-acetoxy-1-methylisoquinoline likely involves multi-step strategies adapted from established isoquinoline chemistry:
Route 1: Pictet-Spengler Cyclization
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Precursor Preparation: Condensation of a β-phenylethylamine derivative with an aldehyde under acidic conditions.
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Acetoxylation: Introduction of the acetoxy group via nucleophilic substitution or esterification at position 5.
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Methylation: Alkylation of the nitrogen at position 1 using methyl halides or methylating agents .
Route 2: Oxazole Ring Opening
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Key Intermediate: Oxazole derivatives (e.g., 4-methoxycarbonyl-1,3-oxazole) undergo acid-catalyzed ring opening to form isoquinoline precursors.
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Functionalization: Subsequent acetoxylation and methylation yield the target compound .
Biological Activity and Analogues
| Compound | Activity | Reference |
|---|---|---|
| 4-Aminoisoquinoline-1-carboxaldehyde thiosemicarbazone | T/C = 177 (L1210 leukemia) | |
| 5-Acetoxy-1,2,3,4-tetrahydro-2-methylisoquinoline | Structural precursor for antitumor agents |
Antibacterial and Antifungal Applications
Isoquinoline alkaloids with acetoxy and methyl substitutions are explored for antimicrobial activity. For example:
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C-1 Methylated Derivatives: Enhanced solubility and membrane permeability .
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5-Acetoxy Groups: Potential inhibition of ergosterol biosynthesis in fungal pathogens .
Physical and Spectroscopic Properties
Spectral Data
While direct data for 5-acetoxy-1-methylisoquinoline is unavailable, related compounds provide insights:
Stability and Reactivity
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Hydrolysis: The acetoxy group undergoes hydrolysis under acidic or basic conditions, yielding a 5-hydroxy derivative.
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Oxidation: The methyl group at position 1 may remain stable under mild conditions but could oxidize to a carbonyl group under strong oxidants .
Applications in Medicinal Chemistry
Prodrug Design
The acetoxy group serves as a protective moiety, enabling controlled release of active hydroxy derivatives. For example, roxadustat (an HIF stabilizer) employs a similar strategy, where acetoxy intermediates are hydrolyzed during synthesis .
Modulation of HIF Pathways
Methyl-substituted isoquinolines inhibit HIF hydroxylases, enhancing hypoxia-inducible factor stability. This mechanism is critical in treating anemia and ischemic disorders .
Challenges and Future Directions
Synthetic Complexity
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Regioselectivity: Acetoxylation at position 5 requires precise control to avoid competing reactions at other positions.
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Scalability: Large-scale synthesis demands efficient catalysts and reagents (e.g., avoiding toxic reagents like POCl3) .
Biological Optimization
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Structure-Activity Relationship (SAR): Further exploration of substituents at positions 3, 6, and 8 may enhance bioactivity.
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Prodrug Optimization: Tuning ester hydrolysis rates for targeted drug delivery.
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